molecular formula C15H25NO4 B1447705 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1822424-78-1

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B1447705
CAS RN: 1822424-78-1
M. Wt: 283.36 g/mol
InChI Key: QJKBYRPWOHOURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid, also known as tBOC-azaspirodecane-3-carboxylic acid (tBOC-ASDC), is a cyclic amino acid derivative that has been used in a variety of scientific applications, such as drug discovery, biocatalysis, and peptide synthesis. It is a versatile molecule that has a wide range of potential applications due to its unique structure and properties.

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated that neo fatty (carboxylic) acids, neo alkanes, and their derivatives exhibit a variety of biological activities. These compounds, including those with tert-butyl groups, show promise for future applications as antioxidants, anticancer, antimicrobial, and antibacterial agents. The synthetic bioactive compounds containing tert-butyl groups have displayed high activity in these areas, indicating the potential for similar structures, such as 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid, to be utilized in pharmaceutical, cosmetic, and agronomic industries due to their biological activities (Dembitsky, 2006).

Biocatalyst Inhibition and Engineering

Carboxylic acids, including structurally similar compounds, can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, impacting biorenewable chemical production. Understanding the inhibitory effects of carboxylic acids on these microbes has led to the development of metabolic engineering strategies to increase microbial robustness, suggesting potential for optimizing production processes involving similar compounds (Jarboe, Royce, & Liu, 2013).

Environmental Degradation and Biodegradability

Studies on the environmental degradation of polyfluoroalkyl chemicals have highlighted the role of microbial and abiotic degradation in transforming these substances into perfluoroalkyl carboxylic acids and sulfonic acids. This research underscores the importance of understanding the environmental fate of complex chemicals, including this compound, for evaluating their ecological impact and biodegradability potential (Liu & Avendaño, 2013).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(7-5-4-6-8-15)9-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBYRPWOHOURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCCC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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